1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole 1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole
Brand Name: Vulcanchem
CAS No.: 2098087-96-6
VCID: VC3136104
InChI: InChI=1S/C12H22N2/c1-14-7-10-6-13-12(11(10)8-14)9-4-2-3-5-9/h9-13H,2-8H2,1H3
SMILES: CN1CC2CNC(C2C1)C3CCCC3
Molecular Formula: C12H22N2
Molecular Weight: 194.32 g/mol

1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole

CAS No.: 2098087-96-6

Cat. No.: VC3136104

Molecular Formula: C12H22N2

Molecular Weight: 194.32 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole - 2098087-96-6

Specification

CAS No. 2098087-96-6
Molecular Formula C12H22N2
Molecular Weight 194.32 g/mol
IUPAC Name 3-cyclopentyl-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Standard InChI InChI=1S/C12H22N2/c1-14-7-10-6-13-12(11(10)8-14)9-4-2-3-5-9/h9-13H,2-8H2,1H3
Standard InChI Key MEEVLFJZXXTJRJ-UHFFFAOYSA-N
SMILES CN1CC2CNC(C2C1)C3CCCC3
Canonical SMILES CN1CC2CNC(C2C1)C3CCCC3

Introduction

Structural Characteristics and Properties

Chemical Structure and Nomenclature

1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole consists of a fully saturated pyrrolo[3,4-c]pyrrole core structure with two specific substituents: a cyclopentyl group at the 1-position and a methyl group at the 5-position. The core structure contains a bicyclic system with two nitrogen atoms in a 5,5-fused ring system. The "octahydro" prefix indicates full saturation of the ring system, meaning all carbon-carbon connections are single bonds without any double bonds in the ring structure.

The compound shares structural similarities with other pyrrolo[3,4-c]pyrrole derivatives reported in the literature, though the specific substitution pattern differentiates it from other compounds in this class. The systematic IUPAC nomenclature places the pyrrolo[3,4-c]pyrrole as the parent structure, with numbering beginning at one of the nitrogen atoms and proceeding around the bicyclic system .

Predicted Physicochemical Properties

Based on the structural features of similar compounds, the following properties can be predicted for 1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₃H₂₂N₂Derived from structure
Molecular Weight~206.33 g/molCalculated from molecular formula
Physical StateSolid at room temperatureBased on similar nitrogen heterocycles
SolubilityModerate in organic solvents; limited in waterBased on lipophilicity of cyclopentyl group
LogP~2.3-2.8Estimated from similar structures
Hydrogen Bond Acceptors2 (nitrogen atoms)Based on molecular structure
Hydrogen Bond Donors0-1 (depending on protonation)Based on molecular structure

The compound likely exists as a colorless to pale yellow crystalline solid with basic properties due to the presence of the nitrogen atoms in the pyrrole rings. These tertiary amines can accept protons to form salts, which may enhance water solubility compared to the free base form .

Synthetic Approaches and Preparation

Reported Yields and Reaction Conditions

For related compounds in the pyrrolo[3,4-c]pyrrole family, synthetic yields have been reported around 25% under specific conditions including heating with DBU at 140-145°C for approximately 40 minutes . Similar reaction conditions might be applicable for the synthesis of 1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole, potentially followed by chromatographic purification methods.

Structural Analogs and Related Compounds

Identified Analogs

Several structural analogs of 1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole have been documented in the chemical literature:

CompoundCAS NumberStructural DifferenceSimilarity Index
2-Methyloctahydropyrrolo[3,4-c]pyrrole86732-28-7Lacks cyclopentyl group, different methyl positionHigh
cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole172739-03-6Different stereochemistry, lacks cyclopentyl groupModerate
2-Ethyloctahydropyrrolo[3,4-c]pyrrole869188-25-0Ethyl instead of methyl, lacks cyclopentyl groupModerate
2-Propyloctahydropyrrolo[3,4-c]pyrrole954241-17-9Propyl instead of methyl, lacks cyclopentyl groupModerate
2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride1187927-43-0Salt form, lacks cyclopentyl groupModerate

These analogous compounds share the core octahydropyrrolo[3,4-c]pyrrole structure but differ in substitution patterns and additional functional groups .

Related Heterocyclic Systems

The octahydropyrrolo[3,4-b]pyrrole system represents a closely related isomeric structure to the [3,4-c] system of the target compound. These derivatives have been investigated as histamine-3 receptor ligands and potentially possess pharmacological activity . The difference in ring fusion position (b vs. c) creates distinct three-dimensional structures and potentially different biological activities, despite the structural similarity.

Analytical Characterization

Predicted Spectroscopic Properties

Based on structural features, the following spectroscopic properties would be expected for 1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton EnvironmentExpected Chemical Shift (ppm)Multiplicity
Cyclopentyl CH3.0-3.5Multiplet
Cyclopentyl CH₂1.5-2.0Multiple multiplets
Ring CH adjacent to N2.8-3.3Complex multiplets
Methyl CH₃2.2-2.5Singlet
Ring CH₂ groups1.8-2.8Complex multiplets

Mass Spectrometry

The compound would likely show a molecular ion peak at m/z 206 (M+) corresponding to its molecular weight, with fragmentation patterns characteristic of nitrogen heterocycles, including loss of the cyclopentyl group and fragmentation of the bicyclic core structure.

Chemical Reactivity and Stability

Functional Group Reactivity

The nitrogen atoms in 1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole represent the primary reactive centers:

  • The tertiary amine functionalities can undergo N-alkylation, acylation, and quaternization reactions.

  • Under oxidative conditions, the saturated heterocyclic rings may undergo oxidation to introduce unsaturation.

  • The compound can act as a base and form salts with various acids, including hydrochlorides and tartrates, as observed with similar compounds in this class .

Stability Considerations

Based on the structural features, the following stability considerations apply:

  • The compound is likely stable under normal storage conditions at room temperature.

  • Exposure to strong oxidizing agents may lead to degradation or oxidation of the pyrrolidine rings.

  • Long-term exposure to atmospheric oxygen and light may cause gradual oxidation, particularly if the compound is in solution.

  • The compound may absorb moisture when stored in humid conditions, potentially forming hydrates, as observed with similar bicyclic amine structures .

Hazard CategoryPredicted ClassificationBasis
Eye IrritationCategory 2 (H319)Based on similar compounds
Skin IrritationMinimal concernBased on structural features
Acute ToxicityLow to moderateBased on related heterocycles
Environmental HazardLimited data availableRequires experimental determination

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